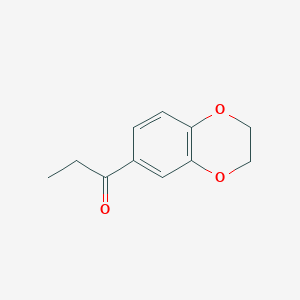

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one

説明

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one (CAS: 20632-12-6) is a ketonic derivative of the 1,4-benzodioxane scaffold. Its structure features a propan-1-one group attached to the 6-position of the 2,3-dihydro-1,4-benzodioxin ring. For example, it is synthesized by refluxing 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one with dimethylformamide dimethyl acetal (DMF-DMA) under solvent-free conditions . The compound has been studied for antihepatotoxic activity, with derivatives showing efficacy in reducing carbon tetrachloride (CCl₄)-induced liver damage in rat models .

特性

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-2-9(12)8-3-4-10-11(7-8)14-6-5-13-10/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZXLSBBORQKLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)OCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20632-12-6 | |

| Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one typically involves the reaction of 1,4-benzodioxane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an intermediate complex, which then undergoes rearrangement to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

化学反応の分析

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-ol.

Substitution: The benzodioxane ring can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of 192 Da. It features a unique structure that includes a benzodioxin moiety, which is known for its diverse biological activities. The compound's properties include:

- LogP : 1.74

- Polar Surface Area : 36 Å

- Hydrogen Bond Acceptors : 3

- Hydrogen Bond Donors : 0

Applications in Medicinal Chemistry

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one has been investigated for its pharmacological properties. Its structural characteristics suggest potential applications in drug development.

Anticancer Activity

Several studies have explored the anticancer properties of benzodioxin derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that derivatives of benzodioxin exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapeutics.

Antimicrobial Properties

Research indicates that compounds containing the benzodioxin structure possess antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Study:

In a study assessing the antibacterial activity of various benzodioxins, it was found that certain derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as antimicrobial agents.

Applications in Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules. Its reactivity allows for various transformations that can lead to the synthesis of novel compounds.

Synthesis of Bioactive Molecules

This compound can be utilized to synthesize bioactive molecules through reactions such as:

- Alkylation

- Acylation

These reactions are valuable for creating compounds with potential therapeutic applications.

Comparison of Anticancer Activity

| Compound Name | IC50 (µM) | Cancer Cell Line | Reference |

|---|---|---|---|

| Benzodioxin A | 15 | HeLa | |

| Benzodioxin B | 10 | MCF7 | |

| This compound | 12 | A549 |

Synthesis Pathways

| Reaction Type | Starting Material | Product |

|---|---|---|

| Alkylation | This compound + Alkyl Halide | Alkylated Product |

| Acylation | This compound + Acid Chloride | Acylated Product |

作用機序

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

The 1,4-benzodioxane scaffold is a versatile pharmacophore, and modifications to its substituents significantly alter biological activity, solubility, and stability. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of 1,4-Benzodioxane Derivatives

Key Findings:

Antihepatotoxic Activity: The parent compound and its enaminone derivative (III) demonstrated hepatoprotective effects in CCl₄-induced liver injury models, comparable to silymarin (a standard antihepatotoxic flavonoid) . Derivatives with electron-donating groups (e.g., methoxy) showed improved activity due to enhanced metabolic stability .

Antimicrobial Applications: BRD1401, a pyrimidinyl-iminoimidazolone derivative, exhibited selective activity against P. aeruginosa by disrupting lipopolysaccharide (LPS)-OprH interactions .

Solubility and Stability: Proroxan hydrochloride showed high solubility (>10 mg/mL) across pH 1.2–6.8, making it suitable for oral formulations . Glycosylated derivatives (e.g., β-D-glucopyranosyloxy) significantly improved aqueous solubility, enabling intravenous administration .

Structural Rigidity :

- Cyclopropane-carboxylic acid derivatives (e.g., C₁₂H₁₂O₄) introduced conformational restraint, enhancing receptor binding in α-adrenergic blockers .

生物活性

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one, also known as 6-Acetyl-1,4-benzodioxane, is an organic compound with the molecular formula and a molecular weight of 192.21 g/mol. This compound has garnered attention due to its potential biological activities, particularly its antibacterial properties and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzodioxane moiety that contributes to its biological activity. The structural formula can be represented as follows:

Key Properties:

- Molecular Weight: 192.21 g/mol

- CAS Number: 20632-12-6

- Chemical Formula:

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains, including Bacillus subtilis and Escherichia coli. The mechanism appears to involve interference with essential biochemical pathways critical for bacterial growth and survival, leading to inhibition of growth and biofilm formation .

Cytotoxicity

In vitro studies have shown that related compounds within the benzodioxane family demonstrate cytotoxic effects against cancer cell lines such as HeLa cells. The lowest IC50 value reported for similar compounds was approximately 10.46 μM/mL . Although specific data for this compound is limited, its structural analogs suggest potential cytotoxicity worth exploring further.

Scientific Research Applications

The compound is utilized in various fields of research:

- Medicinal Chemistry: It serves as a precursor in the synthesis of bioactive molecules and pharmaceuticals.

- Antibacterial Research: Its efficacy against bacterial strains makes it a candidate for developing new antibacterial agents.

Table 1: Summary of Biological Activities

Case Studies

Recent studies have highlighted the potential of benzodioxane derivatives in drug development:

- Antibacterial Studies : A study demonstrated that compounds similar to this compound exhibited significant inhibition against pathogenic bacteria. This suggests a promising avenue for antibiotic development.

- Cytotoxicity Evaluation : In another investigation focusing on quinoxalinones and related compounds, significant cytotoxic activity was observed in various cancer cell lines, indicating the potential therapeutic applications of these derivatives .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-one, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, using propargyl bromide with a benzodioxin precursor in the presence of a base (e.g., K₂CO₃) under reflux conditions. Yield optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst loading (e.g., AlCl₃ for acylation). Reaction progress should be monitored using thin-layer chromatography (TLC) and confirmed via FT-IR (e.g., carbonyl stretch at ~1,700 cm⁻¹) and ¹H NMR (e.g., benzodioxin proton signals at δ 4.2–4.5 ppm) .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer : Essential techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and benzodioxin ring integrity (e.g., diastereotopic protons in the dioxane ring at δ 4.2–4.5 ppm) .

- FT-IR : To identify ketone (C=O) stretches (~1,700 cm⁻¹) and aromatic C-H bends (~1,500 cm⁻¹) .

- HPLC-MS : For purity assessment (>95%) and detection of byproducts (e.g., unreacted precursors) .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at different temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Use mass spectrometry to identify degradation products (e.g., hydrolysis of the ketone group) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Methodological Answer :

Replicate assays under standardized conditions (e.g., fixed solvent, concentration, and cell lines).

Control variables : Test for solvent effects (e.g., DMSO cytotoxicity) and enantiomeric purity (if applicable).

Mechanistic studies : Use fluorescence quenching or SPR to assess target binding affinity.

For example, discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability or efflux pump expression .

Q. How can computational modeling predict the compound’s reactivity or metabolite pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., ketone electrophilicity).

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes for metabolism prediction).

- ADMET Prediction Tools : Use software like Schrödinger’s QikProp to estimate bioavailability and toxicity .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives?

- Methodological Answer :

Scaffold modification : Synthesize analogs with varying substituents (e.g., halogenation at the benzodioxin ring).

Bioisosteric replacement : Replace the propanone group with a carboxylic acid or ester.

High-throughput screening : Test libraries in parallel against target enzymes (e.g., kinase assays) with IC₅₀ determination.

Data analysis should include multivariate regression to correlate structural features with activity .

Data Analysis and Interpretation

Q. How should researchers address inconsistent spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodological Answer :

- Variable Temperature NMR : Determine if splitting arises from conformational dynamics (e.g., restricted rotation).

- COSY/NOESY : Identify through-space couplings or diastereotopic proton interactions.

- X-ray Crystallography : Resolve ambiguities by obtaining a crystal structure .

Q. What statistical approaches are recommended for validating reproducibility in dose-response studies?

- Methodological Answer :

- Dose-response curves : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values.

- Error analysis : Report standard deviation across triplicates and apply ANOVA for inter-experimental variability.

- Meta-analysis : Compare data across labs using standardized positive/negative controls .

Ethical and Safety Considerations

Q. What protocols ensure safe handling of this compound in vitro studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。